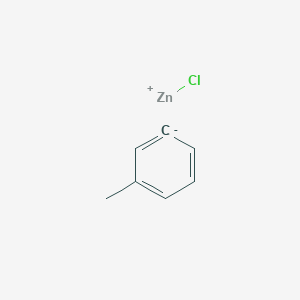

Zinc, chloro(3-methylphenyl)-

Description

Structure

2D Structure

Properties

CAS No. |

62673-30-7 |

|---|---|

Molecular Formula |

C7H7ClZn |

Molecular Weight |

192.0 g/mol |

IUPAC Name |

chlorozinc(1+);methylbenzene |

InChI |

InChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

RNYRYHRDZZQRTD-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C[C-]=C1.Cl[Zn+] |

Origin of Product |

United States |

Synthetic Methodologies for Chloro 3 Methylphenyl Zinc and Analogous Aryl Halo Zinc Reagents

Direct Oxidative Insertion of Zinc Metal into Aryl Halides

The direct reaction of an aryl halide with metallic zinc represents a straightforward approach to aryl(halo)zinc reagents. This method is, however, often contingent on the reactivity of the zinc metal and the specific reaction conditions employed.

Mechanistic Investigations of Zinc Insertion: Oxidative Addition and Solubilization Processes

The formation of soluble organozinc reagents from the direct insertion of zinc metal into organohalides is understood to be a two-step process. The initial step involves the oxidative addition of the aryl halide to the surface of the zinc metal, forming a surface-bound organozinc intermediate. This is followed by a solubilization step, where the organozinc species is released from the metal surface into the solution. ncert.nic.in

Recent studies utilizing fluorescence microscopy have provided significant insights into these elementary steps. It has been observed that for the synthesis of soluble organozinc reagents, the rate-determining step can be the solubilization of the surface-bound intermediate rather than the initial oxidative addition. This understanding has been crucial in the development of more efficient protocols for organozinc synthesis.

Influence of Activating Agents and Additives on Reaction Kinetics and Efficiency

The efficiency of the direct insertion method is highly dependent on the activation of the zinc metal, which is often passivated by a layer of zinc oxide. Various activating agents and additives are employed to enhance the reaction rate and yield.

| Additive | Proposed Role | Impact on Reaction |

| Lithium Chloride (LiCl) | Accelerates solubilization of surface organozinc intermediates. | Significantly increases reaction rate and yield. organic-chemistry.orgnih.gov |

| Chlorotrimethylsilane (TMSCl) | Removes oxide layers from the zinc surface and aids in the solubilization of organozinc intermediates. ncert.nic.inuni-muenchen.denih.gov | Activates the zinc metal, leading to improved reaction efficiency. uni-muenchen.denih.gov |

Chlorotrimethylsilane (TMSCl): TMSCl is another commonly used activating agent. Its traditionally understood role is the removal of the passivating zinc oxide layer from the metal surface, thereby exposing fresh zinc for reaction. ncert.nic.in However, recent research has unveiled an additional, crucial function of TMSCl. Fluorescence lifetime imaging microscopy has shown that TMSCl also aids in the solubilization of the organozinc intermediate from the zinc surface after the oxidative addition has occurred. uni-muenchen.denih.gov This dual role of surface activation and intermediate solubilization makes TMSCl a highly effective additive in the synthesis of organozinc reagents.

Solvent Effects on Organozinc Reagent Formation, Stability, and Reactivity Profiles

The choice of solvent plays a critical role in the direct insertion of zinc into aryl halides. Polar aprotic solvents have been shown to significantly influence the reaction kinetics.

Tetrahydrofuran (B95107) (THF): THF is a commonly employed solvent for the preparation of organozinc reagents. It is particularly effective when used in conjunction with activating agents like lithium chloride. organic-chemistry.org

Dimethyl Sulfoxide (DMSO): In comparison to THF, polar aprotic solvents like DMSO can accelerate the initial oxidative addition step of the organohalide to the zinc surface. NMR spectroscopy kinetics have demonstrated that the conversion of an alkyl iodide to the corresponding organozinc reagent is significantly faster in DMSO than in THF. nih.gov For instance, near-complete conversion was observed in DMSO-d6 after 30 minutes, whereas only 3% conversion was seen in THF-d8 in the same timeframe. nih.gov However, once formed, the surface intermediates exhibit similar persistence in both solvents, indicating that the primary solvent effect is on the oxidative addition rather than the solubilization step. nih.gov

| Solvent | Effect on Oxidative Addition | Effect on Solubilization | Overall Impact |

| Tetrahydrofuran (THF) | Slower oxidative addition compared to DMSO. | Solubilization is the rate-determining step in the absence of additives. | Effective in the presence of solubilizing agents like LiCl. organic-chemistry.orgnih.gov |

| Dimethyl Sulfoxide (DMSO) | Accelerates the oxidative addition step. | Minimal effect on the solubilization of surface intermediates. | Leads to faster overall reaction rates, particularly in the initial phase. nih.gov |

Transmetalation Routes from Organometallic Precursors

An alternative and often more controlled method for the synthesis of aryl(halo)zinc reagents is through the transmetalation of a more reactive organometallic precursor, such as an organolithium or a Grignard reagent, with a zinc halide.

Preparation via Organolithium Reagents and Zinc Halides

Aryl(halo)zinc reagents can be efficiently prepared by reacting an aryllithium compound with a zinc halide, typically zinc chloride (ZnCl₂). This method offers the advantage of starting from a well-defined organometallic species.

A general procedure involves the initial formation of the aryllithium reagent from the corresponding aryl halide and an alkyllithium reagent, such as tert-butyllithium. The resulting aryllithium is then treated with a solution of anhydrous zinc chloride in a suitable solvent like THF. This transmetalation reaction is typically rapid and proceeds to completion at room temperature. nih.govresearchgate.net For example, o-tolylzinc chloride has been synthesized by reacting o-tolyllithium (prepared from o-iodotoluene and tert-butyllithium) with zinc chloride in a mixture of ether and THF. researchgate.net

Preparation via Grignard Reagents and Zinc Halides

Similarly, Grignard reagents (organomagnesium halides) serve as excellent precursors for the synthesis of organozinc halides. The transmetalation reaction between an aryl Grignard reagent and a zinc halide provides a reliable route to the desired aryl(halo)zinc compound.

The synthesis typically involves the preparation of the Grignard reagent from the aryl halide and magnesium turnings in a solvent like THF. The resulting solution is then treated with a zinc halide. For instance, p-tolylzinc bromide has been prepared by reacting 4-bromotoluene with magnesium turnings to form the Grignard reagent, which is then transmetalated with zinc chloride. This method is widely applicable and benefits from the ready availability and ease of preparation of Grignard reagents.

Electrochemical Approaches to Aryl Zinc Halide Synthesis Utilizing Sacrificial Zinc Anodes

The electrochemical synthesis of aryl zinc halides represents a significant advancement over traditional methods, offering a milder and more efficient route to these valuable reagents. A key technique in this area involves the electroreduction of aryl halides in an electrochemical cell equipped with a sacrificial zinc anode. organic-chemistry.orgthieme.com This approach leverages the continuous release of metal ions from the dissolving anode, which can promote high selectivity and yields by suppressing unwanted side reactions. researchgate.net

In this process, an electrochemical cell is set up with a sacrificial anode made of zinc and a cathode, often made of materials like stainless steel or carbon fiber. thieme.com The reaction is typically conducted in aprotic, dipolar solvents such as dimethylformamide (DMF) or acetonitrile. organic-chemistry.orgthieme.com The electroreduction of an aryl halide at the cathode, in the presence of a cobalt halide catalyst and a ligand like pyridine, generates an aryl radical or a related intermediate which then reacts with the zinc species generated from the anode to form the desired arylzinc compound. organic-chemistry.org

Research by Gosmini, Rollin, Nédélec, and Périchon demonstrated the effective preparation of various arylzinc compounds from aryl halides using this cobalt-catalyzed electrochemical process with a sacrificial zinc anode. organic-chemistry.org The yields of the resulting organozinc species were generally high, as determined by derivatization and subsequent analysis.

| Aryl Halide | Catalyst/Ligand | Solvent | Yield of ArZnX (%) |

| 4-Iodobenzonitrile | CoBr₂/Pyridine | DMF | 85 |

| 4-Chlorobenzonitrile | CoBr₂/Pyridine | DMF | 90 |

| Ethyl 4-bromobenzoate | CoBr₂/Pyridine | DMF | 80 |

| 2-Bromopyridine | CoCl₂/Pyridine | Acetonitrile | 70 |

| 3-Bromopyridine | CoCl₂/Pyridine | Acetonitrile | 75 |

This table presents data for the electrochemical synthesis of various aryl zinc halides analogous to chloro(3-methylphenyl)zinc, based on findings from Gosmini et al. organic-chemistry.org

Development of Activated Zinc Forms for Enhanced Organozinc Reagent Generation

The direct reaction of bulk zinc metal with organic halides is often sluggish. nih.gov To overcome this, various methods for activating the zinc metal have been developed, leading to more efficient generation of organozinc reagents. These methods generally fall into two categories: the preparation of highly reactive zinc powders, known as "Rieke Zinc," and the in-situ chemical activation of commercially available zinc dust. nih.govwikipedia.org

Rieke Zinc:

A significant breakthrough in this field was the development of "Rieke Zinc," a highly reactive form of zinc metal. wikipedia.orgriekemetals.com This activated zinc is produced by the reduction of a zinc(II) salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium metal in a suitable solvent such as tetrahydrofuran (THF). nih.govwikipedia.org This process generates a fine, black powder of zinc with a high surface area and numerous lattice defects, rendering it highly reactive toward oxidative addition with a wide range of organic halides. riekemetals.com

Rieke Zinc readily reacts with aryl iodides and bromides under mild conditions to form the corresponding organozinc reagents. riekemetals.comriekemetals.com A key advantage of using Rieke Zinc is its compatibility with a variety of functional groups, such as nitriles, esters, and amides, which might not be tolerated by more reactive organometallic reagents like Grignard or organolithium compounds. riekemetals.comsigmaaldrich.com The reactivity differences observed between Rieke Zinc preparations made with different reducing agents (e.g., lithium vs. sodium) have been attributed to the residual salts present in the supernatant rather than the zinc solids themselves. nih.gov

Chemical Activation:

An alternative and often more convenient method involves the chemical activation of commercially available zinc dust. One of the most effective and widely used protocols was developed by Knochel and coworkers. This method utilizes lithium chloride (LiCl) as an activating agent in THF. nih.govorganic-chemistry.org The presence of LiCl significantly accelerates the insertion of zinc into the carbon-halogen bond of aryl and alkyl halides. organic-chemistry.org

The mechanism of LiCl activation is thought to involve the formation of a soluble organozinc-LiCl adduct. wikipedia.orgorganic-chemistry.org This complexation removes the newly formed organozinc species from the metal surface, preventing passivation and exposing fresh zinc surfaces for continuous reaction. organic-chemistry.org This method allows for the high-yield preparation of a broad spectrum of functionalized aryl- and heteroarylzinc reagents at room temperature or slightly elevated temperatures (25-50°C). organic-chemistry.org Other chemical activators used historically include 1,2-dibromoethane, trimethylsilyl chloride, and iodine. nih.govwikipedia.org

| Activation Method | Precursor | Reagents/Conditions | Key Features |

| Rieke Zinc | ZnCl₂ | Lithium naphthalenide or Potassium metal in THF | Produces highly reactive zinc powder; tolerates various functional groups. nih.govwikipedia.orgriekemetals.com |

| Knochel Activation | Commercial Zn dust | LiCl in THF | Convenient, high-yielding for functionalized aryl/heteroaryl halides. organic-chemistry.org |

| Pre-activation | Commercial Zn dust | 1,2-Dibromoethane, TMSCl | Chemical treatment to clean and activate the zinc surface. nih.govwikipedia.org |

This table compares different methods for activating zinc for the synthesis of organozinc reagents.

Mechanistic and Theoretical Investigations of Chloro 3 Methylphenyl Zinc Reactivity

Elucidation of Catalytic Cycle Steps in Transition Metal-Catalyzed Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, are fundamental for the formation of carbon-carbon bonds. youtube.comnih.gov Chloro(3-methylphenyl)zinc serves as a potent nucleophilic partner in these reactions, which typically proceed through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Oxidative Addition to Transition Metal Catalysts

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal center, typically palladium(0) or nickel(0). youtube.comacs.org This step involves the insertion of the metal into the carbon-halogen bond, leading to a higher oxidation state of the metal (e.g., Pd(II)). digitellinc.com The rate and efficiency of this process are influenced by several factors, including the nature of the halide, the ligands on the metal, and the electronic properties of the aryl halide. chemrxiv.org For instance, the oxidative addition of aryl halides to palladium(0) is a common initial step in many cross-coupling reactions. acs.org While the oxidative addition of aryl halides to palladium(0) is generally favored, the reverse reaction, reductive elimination of an aryl halide, is less common. acs.orgberkeley.edu Computational studies have shown that two primary mechanisms can operate for oxidative addition: a concerted, three-centered pathway and a nucleophilic displacement (SNAr-like) pathway. digitellinc.comchemrxiv.org The preferred pathway is dictated by the electronic and steric properties of the ligands, the coordination number of the metal complex, and the nature of the electrophile. chemrxiv.org

Transmetalation Processes: Role of Halide Exchange and Zincate Formation

Following oxidative addition, the transmetalation step occurs, where the organic group from the organozinc reagent is transferred to the transition metal center, and the halide from the metal is transferred to the zinc. youtube.comwikipedia.org This exchange of ligands is a critical step that brings the two organic partners together on the metal catalyst. The mechanism of transmetalation can be complex and is influenced by the solvent, the presence of halide salts, and the nature of the organozinc reagent itself. acs.org

Studies have indicated that for arylzinc species like chloro(3-methylphenyl)zinc, the formation of higher-order zincates (ate complexes) is not a prerequisite for transmetalation, unlike their alkylzinc counterparts. wikipedia.org Instead, an increase in the solvent dielectric constant, often facilitated by the addition of salts like zinc halides, can promote the coupling of arylzinc halides. acs.org The presence of halides is inherent in Negishi couplings, arising from the initial oxidative addition step. acs.org A second transmetalation step has also been identified, where the diarylmetal intermediate can react with another molecule of the organozinc reagent. nih.gov This can lead to the formation of homocoupling products and is in competition with the desired reductive elimination step. nih.gov

| Factor | Influence on Transmetalation | Supporting Evidence/Observations |

|---|---|---|

| Organozinc Reagent Type | Alkylzinc reagents often form higher-order zincates prior to transmetalation, whereas arylzinc reagents typically do not. wikipedia.org | Experimental and theoretical studies have shown different mechanistic pathways for alkylzinc and arylzinc reagents in Negishi couplings. wikipedia.orgacs.org |

| Halide Salts | Can facilitate transmetalation for arylzinc halides by increasing the solvent's dielectric constant. acs.org The presence of lithium chloride can also accelerate the solubilization of organozinc intermediates from the surface of zinc metal during their formation. nih.gov | Arylzinc halides that fail to couple in THF alone will couple in the presence of added salts like ZnX2. acs.org |

| Solvent | Polar aprotic solvents can accelerate the oxidative addition step in the formation of organozinc reagents. nih.gov The solvent can also influence the relative stability of different species in solution. nih.gov | Direct insertion of zinc into organohalides is often more efficient in polar solvents like DMSO or DMF. nih.gov |

Reductive Elimination Pathways in Aryl Coupling Reactions

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled on the transition metal center are expelled as the final product, and the metal is reduced to its initial low-valent state, thus regenerating the catalyst. wikipedia.orgyoutube.com For aryl-aryl coupling reactions, this step involves the formation of a new carbon-carbon bond between the two aryl groups. berkeley.edu The reductive elimination from arylpalladium(II) halide complexes has been directly observed and is a key bond-forming step. acs.orgberkeley.edu The rate of reductive elimination can be influenced by the nature of the ligands on the metal and the electronic properties of the coupling partners. berkeley.eduduke.edu For instance, the use of bulky electron-donating phosphine (B1218219) ligands can facilitate this step. nih.gov Conversely, the reductive elimination of aryl halides is generally thermodynamically less favorable than oxidative addition. acs.orgberkeley.edu The competition between reductive elimination and a second transmetalation step can determine the ratio of cross-coupled to homo-coupled products. nih.gov

Computational Chemistry Methodologies Applied to Organozinc Systems

Computational chemistry has become an indispensable tool for investigating the intricate details of organometallic reactions. researchgate.net Methodologies like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) provide profound insights into the electronic structure, reactivity, energetics, and solution-phase behavior of organozinc reagents like chloro(3-methylphenyl)zinc.

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It has been widely applied to study the mechanisms of transition metal-catalyzed reactions involving organozinc reagents. acs.orgresearchgate.net DFT calculations can provide valuable information on the geometries of reactants, intermediates, and transition states, as well as their relative energies. This allows for the mapping of potential energy surfaces and the elucidation of reaction mechanisms. For example, DFT studies have been instrumental in understanding the competition between the second transmetalation and reductive elimination steps in Negishi coupling, which influences product selectivity. nih.gov Furthermore, DFT can be used to probe the role of ligands and additives on the catalytic cycle, helping to rationalize experimental observations and guide the design of more efficient catalysts. researchgate.net

| Computational Method | Information Obtained | Application to Chloro(3-methylphenyl)zinc Reactivity |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, geometries of intermediates and transition states, reaction energetics, potential energy surfaces. nih.govacs.orgresearchgate.net | Elucidating the mechanism of Negishi coupling, understanding the competition between cross-coupling and homocoupling, and investigating the influence of ligands and additives. nih.govresearchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Solution-phase behavior, solvation structures, free energy landscapes of solvation. researchgate.netnih.govchemrxiv.org | Characterizing the solvation states of organozinc reagents in different solvents and understanding the role of solvent in their reactivity. researchgate.netnih.govacs.org |

Ab Initio Molecular Dynamics for Solution-Phase Behavior and Solvation States of Organozinc Reagents

While DFT calculations are often performed in the gas phase or with implicit solvent models, ab initio molecular dynamics (AIMD) simulations provide a more realistic description of reactions in solution. researchgate.netacs.org AIMD combines quantum mechanical calculations of forces with classical molecular dynamics to simulate the time evolution of a system, explicitly including solvent molecules. nih.govchemrxiv.org This approach is particularly valuable for studying organozinc reagents, as their structure and reactivity are known to be highly dependent on the solvent environment. nih.govresearchgate.net AIMD simulations have been used to characterize the various solvation states of organozinc species in solution, revealing a dynamic equilibrium between different coordinated forms. researchgate.netnih.govacs.org Understanding the solvation structure is crucial, as changes in the solvation state along the reaction coordinate can be significant thermodynamic drivers for the reaction. nih.gov These computational studies, often validated by experimental techniques like X-ray absorption spectroscopy, provide a molecular-level understanding of how the solvent influences the reactivity of organozinc reagents. researchgate.netchemrxiv.orgacs.org

Advanced Spectroscopic Techniques for Characterizing Reaction Intermediates and Solvation

Understanding the reactivity of chloro(3-methylphenyl)zinc requires detailed knowledge of the species present in solution, including transient intermediates and their solvation shells. Since these species are often short-lived and exist in complex equilibria, advanced spectroscopic techniques are indispensable for their characterization.

X-ray Absorption Spectroscopy (XAS): XAS, particularly X-ray Absorption Near Edge Structure (XANES), is a powerful tool for probing the local geometric and electronic structure around the zinc atom. acs.orgchemrxiv.org By providing information on the symmetry and chemical environment of the metal center, XANES can help validate computational models of solvation. acs.orgchemrxiv.orgchemrxiv.org For example, studies on related organozinc compounds like ZnMeCl in tetrahydrofuran (B95107) (THF) have used XAS in combination with time-dependent DFT (TD-DFT) calculations to characterize the distribution of different solvated species in solution. chemrxiv.org This combined approach helps to resolve long-standing ambiguities about the coordination environment of organozinc reagents. acs.orgchemrxiv.org

Fluorescence Microscopy: The formation of organozinc reagents from zinc metal and organic halides is a heterogeneous process where reaction intermediates can be localized on the metal surface. nih.govnih.gov Due to their low concentration, these surface intermediates are often undetectable by conventional analytical techniques. nih.gov High-sensitivity fluorescence microscopy has emerged as a crucial method for directly observing these transient species. nih.govnih.govescholarship.org Studies have shown that the formation of solution-phase organozinc reagents is a two-step process involving an initial oxidative addition to form a surface-bound intermediate, followed by its solubilization. nih.gov Additives like lithium chloride (LiCl) have been shown to accelerate the solubilization step, a mechanism that was elucidated through direct observation with fluorescence microscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying organozinc reagents in solution. ¹H NMR spectroscopy is routinely used to monitor reaction kinetics and quantify product formation. nih.govnih.gov Furthermore, advanced NMR techniques provide deeper structural insights. For instance, Diffusion Ordered Spectroscopy (DOSY) can determine the diffusion coefficients of different species in solution, which allows for the estimation of their size and helps to clarify their aggregation state (e.g., monomeric vs. dimeric). acs.org ¹H and ¹⁹F NMR have also been used to identify and characterize intermediate species, such as zinc alkoxides, formed during the course of a reaction. nih.gov However, routine ¹H NMR can sometimes provide ambiguous information due to rapid exchange between different coordination states, which may result in a single, averaged signal. chemrxiv.org

Mass Spectrometry (MS) and Gas-Phase Infrared Spectroscopy: Electrospray ionization mass spectrometry (ESI-MS) allows for the detection of charged organozinc complexes and higher-order zincates in solution. nih.gov While powerful, MS can disproportionately detect charged species, potentially skewing the perceived distribution of complexes in solution. nih.gov To gain unambiguous structural information on isolated ions, ESI-MS is often coupled with infrared multiple-photon dissociation (IRMPD) spectroscopy in the gas phase. researchgate.net This combination, supported by quantum chemical calculations, allows for the detailed characterization of the structure of organozinc cations and their coordination with solvent molecules or ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net

Table 2: Application of Advanced Spectroscopic Techniques to Organozinc Reagents

| Spectroscopic Technique | Information Obtained | Specific Application Example |

| X-ray Absorption Spectroscopy (XAS/XANES) | Probes the local coordination environment and electronic structure of the zinc center. | Validating computational models of solvation states for ZnMeCl in THF. acs.orgchemrxiv.org |

| Fluorescence Microscopy | Enables direct observation of low-concentration reaction intermediates on solid surfaces. | Visualizing surface-bound arylzinc intermediates on zinc metal and the effect of LiCl on their solubilization. nih.govnih.gov |

| Diffusion Ordered Spectroscopy (DOSY) NMR | Determines diffusion coefficients to estimate molecular size and aggregation state. | Characterizing the monomeric or dimeric nature of organozinc β-thioketiminate complexes in solution. acs.org |

| ¹H, ¹⁹F NMR Spectroscopy | Monitors reaction kinetics and identifies solution-state intermediates. | Identifying a phenylzinc methoxide (B1231860) intermediate in the arylation of N,O-acetals. nih.gov |

| ESI-MS/IRMPD Spectroscopy | Characterizes the structure and coordination of gas-phase organozinc ions. | Determining the tetrahedral coordination sphere of DMF-solvated alkylzinc cations in the gas phase. researchgate.net |

Ligand Effects and Coordination Chemistry in Chloro 3 Methylphenyl Zinc Mediated Reactions

Chiral Ligands for Asymmetric Induction in Organozinc Additions

Asymmetric induction is a critical strategy in organic synthesis for the creation of enantiomerically pure or enriched compounds. In the context of organozinc chemistry, chiral ligands are employed to control the stereochemical outcome of nucleophilic addition reactions to prochiral carbonyl compounds. The enantioselective addition of organozinc reagents to aldehydes and ketones is a powerful method for synthesizing chiral secondary and tertiary alcohols. acs.orgmdpi.com

The underlying principle involves the formation of a chiral catalyst in situ, where the chiral ligand coordinates to the zinc atom of the organozinc reagent. This coordination creates a chiral environment around the reactive zinc-carbon bond, leading to a diastereomeric transition state when it reacts with the carbonyl substrate. The energy difference between these diastereomeric transition states dictates the preferential formation of one enantiomer of the product over the other.

A diverse array of chiral ligands has been developed and successfully applied in these transformations, including β-amino alcohols, chiral diols, and derivatives of naturally occurring chiral molecules like carbohydrates and terpenes. mdpi.comnih.govnih.gov For instance, carbohydrate-based ligands are attractive due to their low cost, structural diversity, and inherent chirality. nih.gov The effectiveness of a chiral ligand is typically measured by the enantiomeric excess (ee) of the product, which quantifies the degree of stereoselectivity.

Table 1: Representative Chiral Ligands in Asymmetric Organozinc Additions

| Ligand Type | Example Structure | Typical Substrate | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|

| β-Amino Alcohol | (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | Aldehydes | Up to >99% |

| Chiral Diol | TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol) | Aldehydes | Up to 98% |

| Carbohydrate-based | D-fructopyranose backbone ligands | Aromatic & Aliphatic Aldehydes | Up to 96% nih.gov |

The development of macromolecular chiral catalysts, such as chiral polymers and dendrimers, represents a significant advancement in this area. nih.gov These catalysts offer practical advantages, including simplified product isolation and catalyst recovery, making the process more amenable to large-scale applications. nih.gov

N-Heterocyclic Carbene (NHC) Ligands in Zinc Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry due to their strong σ-donating properties and steric tuneability. researchgate.netresearchgate.net When coordinated to a zinc center, NHCs enhance the stability and modify the reactivity of the resulting complex, leading to applications in a variety of catalytic processes. researchgate.net

The strong bond between the NHC and the zinc center makes these complexes more robust and tolerant to air and moisture compared to classical organozinc compounds. researchgate.net This enhanced stability has enabled the synthesis and characterization of novel zinc species, including two-coordinate Zn(II) organocations and thermally stable zinc hydride species. researchgate.net

Zinc-NHC complexes have proven to be effective catalysts for several important transformations:

Polymerization: They act as efficient initiators for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. researchgate.netstthomas.edu Monodentate NHC complexes with bulky substituents show good activity and can induce mild stereoselectivity in the polymerization process. stthomas.edu

Hydrosilylation and Hydroboration: The stabilization provided by NHC ligands facilitates the zinc-mediated hydrosilylation and hydroboration of various unsaturated substrates under mild conditions. researchgate.net

C-C Bond Formation: NHCs can promote organozinc-mediated C-C bond-forming reactions by facilitating the generation of key intermediates. researchgate.net

Table 2: Common NHC Ligands Used in Zinc Catalysis

| Ligand Abbreviation | Full Name | Structure |

|---|---|---|

| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | |

| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | |

| IDipp | 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene |

The versatility and ready availability of a wide array of NHC structures continue to drive new developments in zinc catalysis. researchgate.net

Bipyridine and Other Nitrogen-Based Ligands in Aryl Halide Activation

Nitrogen-based ligands, particularly 2,2'-bipyridine (B1663995) and its derivatives, play a crucial role in transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. While palladium and nickel are most commonly associated with these reactions, cobalt and other first-row transition metals, often in conjunction with organozinc reagents, have gained prominence. researchgate.netnih.gov

In these reactions, a ligand such as 2,2'-bipyridine coordinates to the metal center, influencing the catalytic cycle which typically involves oxidative addition, transmetalation, and reductive elimination. The use of a bipyridine ligand can enhance the efficiency and selectivity of the cross-coupling between organozinc reagents (like alkylzinc halides) and various (hetero)aryl halides. researchgate.netnih.gov For example, a combination of cobalt(II) chloride and 2,2'-bipyridine effectively catalyzes the coupling of functionalized primary and secondary alkylzinc reagents with a variety of aryl and heteroaryl halides. nih.gov

The role of the ligand is multifaceted:

It stabilizes the metal center in different oxidation states.

It modulates the electronic properties of the catalyst, affecting the rates of key elementary steps.

Its steric bulk can influence the selectivity of the reaction, particularly in diastereoselective couplings. researchgate.netnih.gov

While direct catalysis by a chloro(3-methylphenyl)zinc-bipyridine complex is less common, the organozinc compound often serves as the key transmetalating agent to a primary catalyst (e.g., cobalt, nickel, or copper) that is activated by the nitrogen-based ligand. researchgate.netrsc.org

Table 3: Nitrogen-Based Ligands in Metal-Catalyzed Cross-Coupling with Organozinc Reagents

| Ligand | Metal Catalyst | Reaction Type | Role of Organozinc |

|---|---|---|---|

| 2,2'-Bipyridine | CoCl₂ | Negishi Cross-Coupling | Nucleophilic alkyl/aryl source researchgate.netnih.gov |

| 4,4'-Di-tert-butyl-2,2'-dipyridyl | CoCl₂ | Negishi Cross-Coupling | Nucleophilic alkyl/aryl source nih.gov |

Selone Ligands in Zinc(II)-Mediated Thioetherification Transformations

Thioetherification, the formation of C-S bonds, is a vital transformation in organic synthesis. Recent research has demonstrated that zinc(II) complexes featuring selone ligands can serve as effective catalysts for the cross-coupling of aryl halides with thiophenols. rsc.org

Selones, the selenium analogues of ketones, can act as ligands for metal ions. Mononuclear, tetra-coordinated zinc(II) selone complexes have been synthesized and fully characterized. rsc.org These complexes have shown high activity as catalysts for the thioetherification of aryl halides, notably without the need for rigorously oxygen-free conditions. rsc.org

Studies have revealed interesting structure-activity relationships. For instance, zinc(II) centers coordinated to two selone ligands (e.g., [Zn(L)₂Cl₂]) exhibit significantly higher catalytic activity than those coordinated to four selone ligands (e.g., [{Zn(L)₄}{BF₄}₂]). rsc.org This suggests that available coordination sites on the zinc center are important for the catalytic cycle. The reaction is typically performed in the presence of a base, such as potassium carbonate or sodium tert-butoxide, which is necessary for the deprotonation of the thiophenol. rsc.org

Table 4: Zinc(II) Selone Catalysts for Thioetherification

| Catalyst Structure | Selone Ligand (L) | Aryl Halide Substrate | Thiol Substrate |

|---|---|---|---|

| [Zn(L¹)₂Cl₂] | 1-methyl 3-naphthylmethylimidazoline-2-selone | Aryl iodides, bromides, chlorides | Thiophenols |

The development of these zinc-selone catalysts provides a valuable alternative to more traditional palladium- or copper-based systems for C-S bond formation.

Role of Zinc Coordination Polymers in Promoting Chemical Transformations

Zinc(II) is a particularly suitable metal ion for the construction of coordination polymers (CPs) due to its flexible coordination geometry, stemming from its d¹⁰ electronic configuration. mdpi.commdpi.com Zinc-based CPs are materials where zinc ions are linked by organic ligands to form one-, two-, or three-dimensional networks. These materials have garnered significant interest for their applications in catalysis, owing to their high surface area, porosity, and the presence of active Lewis acidic zinc sites. mdpi.commdpi.comresearchgate.net

Zinc CPs can function as efficient and recyclable heterogeneous catalysts for a variety of organic reactions:

C-C Bond Formation: They can catalyze reactions like the Knoevenagel condensation and the Henry (nitroaldol) reaction. mdpi.comresearchgate.net The catalytic activity often arises from coordinatively unsaturated zinc centers that become accessible after the removal of solvent molecules from the pores. researchgate.net

Degradation of Organic Dyes: Some zinc CPs exhibit photocatalytic activity, promoting the degradation of organic pollutants like methylene blue and Rhodamine B in aqueous solutions under irradiation. mdpi.comresearchgate.net

The catalytic performance of a zinc CP is highly dependent on its structure, which is in turn influenced by the choice of organic linkers and synthesis conditions. researchgate.net For example, the introduction of ancillary ligands like 4,4'-bipyridine can modify the final structure and its catalytic properties. mdpi.com The ability to tailor the structure and function of these materials makes them promising for developing novel catalysts for specific chemical transformations. mdpi.com

Table 5: Applications of Zinc Coordination Polymers in Catalysis

| CP Structure Type | Organic Linker(s) | Reaction Catalyzed | Key Feature |

|---|---|---|---|

| 3D Pillared Layer | Cyclotriphosphazene-based ligand & 4,4'-bipyridine | Rhodamine B degradation mdpi.com | Porous structure, good catalytic activity |

| 2D Layered | 5-(benzylamino)isophthalic acid | Henry (nitroaldol) reaction researchgate.net | Coordinatively unsaturated metal centers upon heating researchgate.net |

Advanced Synthetic Applications and Future Research Perspectives for Chloro 3 Methylphenyl Zinc

Applications as Synthetic Building Blocks for Complex Organic Molecules

Chloro(3-methylphenyl)zinc is a versatile reagent, primarily utilized in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org This reaction forms a carbon-carbon bond by coupling the organozinc compound with an organic halide or triflate. wikipedia.org The moderate reactivity of organozinc reagents like chloro(3-methylphenyl)zinc, compared to their organolithium or Grignard counterparts, imparts a high degree of functional group tolerance, allowing for their use in the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. wikipedia.orgnih.gov

The Negishi coupling is a powerful method for constructing C-C bonds and is widely used in the total synthesis of natural products. wikipedia.org It facilitates the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org For instance, the Negishi coupling has been employed in the industrial synthesis of bioactive compounds, such as in the manufacturing of a PDE472 intermediate by Novartis, where it provided improved yields over other coupling methods. wikipedia.org

The application of chloro(3-methylphenyl)zinc extends to the synthesis of highly substituted aromatic compounds. The table below illustrates the utility of arylzinc reagents in Negishi cross-coupling reactions for the preparation of sterically hindered biaryls, a common motif in pharmaceuticals and advanced materials. acs.org

| Aryl Chloride | Arylzinc Reagent | Catalyst Loading (% Pd) | Yield (%) |

| 2-Chlorobenzonitrile | (2,3-dimethylphenyl)zinc chloride | 0.01 | 95 |

| 1-Chloro-4-nitrobenzene | (2,3-dimethylphenyl)zinc chloride | 0.1 | 94 |

| 9-Chloroanthracene | (2,6-dimethylphenyl)zinc chloride | 1 | 92 |

| 1-Chloro-2,6-dimethoxybenzene | (2,6-dimethylphenyl)zinc chloride | 1 | 85 |

| This table demonstrates the efficiency of the Negishi coupling in synthesizing complex biaryl structures, highlighting the potential of chloro(3-methylphenyl)zinc in similar transformations. acs.org |

Emerging Reactivity Profiles in Low-Valent Organozinc Chemistry

While the dominant oxidation state for zinc in organometallic chemistry is +II, recent research has unveiled the existence and synthetic potential of low-valent organozinc compounds, specifically those with zinc in the formal +I oxidation state. uni-due.de These species often feature a zinc-zinc bond and are typically generated through Wurtz-analogous coupling reactions of organozinc halides. uni-due.de The synthesis of the first stable molecular organozinc compound with a Zn-Zn bond, decamethyldizincocene, in 2004 marked a significant milestone in this area. wikipedia.org

The exploration of low-valent zinc chemistry is an exciting frontier, with the potential for novel reactivity and transformations. uni-due.de These compounds are not only of fundamental interest but are also anticipated to exhibit a diverse range of chemical behaviors. uni-due.de While specific studies on the low-valent chemistry of chloro(3-methylphenyl)zinc are not yet prevalent, the general synthetic pathways established for other organozinc(I) compounds could likely be adapted. uni-due.de The reactivity of these low-valent species is an active area of investigation, promising new avenues for organic synthesis. uni-due.de For example, a tentative mechanism in a cobalt-catalyzed asymmetric reductive coupling suggests that zinc powder reduces a Co(II) species to an active Co(I) intermediate, which then participates in the catalytic cycle. acs.org

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly influencing the design of synthetic routes. researchgate.netlongdom.org In the context of organozinc chemistry, efforts are being made to develop more sustainable protocols. nih.gov

One approach involves the use of mechanochemistry, which employs mechanical force to activate chemical reactions. A mechanochemical method for the in-situ generation of organozinc species from zinc metal and their subsequent use in Negishi cross-coupling reactions has been reported. nih.gov This technique is operationally simple and avoids the need for inert gas atmospheres. nih.gov

Another key area of development is the use of greener solvent systems. ijsrst.com Water is an ideal green solvent, and the Barbier reaction, which is similar to the Grignard reaction, can be conducted in water due to the lower water sensitivity of organozinc reagents. wikipedia.org This one-pot process generates the organozinc reagent in the presence of the carbonyl substrate. wikipedia.org The development of reactions in environmentally friendly media, solvent-free approaches, and the use of heterogeneous catalysis are all part of the broader effort to make the synthesis of medicinally important heterocycles and other molecules more sustainable. nih.gov

Integration with Automated Synthesis and Continuous Flow Methodologies in Organozinc Chemistry

Automated synthesis and continuous flow technologies are revolutionizing chemical manufacturing by enabling rapid reaction optimization, improved safety, and scalability. dp.tech These technologies are particularly well-suited for handling sensitive and unstable reagents like organozinc compounds. nih.gov

Continuous flow systems allow for the on-demand synthesis of organozinc halides by passing an organic halide through a heated column containing metallic zinc. nih.govvapourtec.com This method provides a clean solution of the reagent with a reproducible concentration and overcomes the limitations associated with the instability and exothermic preparation of these compounds. nih.gov The generated organozinc solution can then be directly coupled to a second flow reactor for subsequent reactions, such as the Negishi coupling or the Reformatsky reaction. nih.govresearchgate.net

The integration of flow chemistry with organozinc reagents has been shown to be a powerful tool for C-C bond formation, with applications in the synthesis of a wide range of functional groups and heterocyclic systems. researchgate.net High-throughput continuous flow technology, aided by automation, facilitates the rapid optimization of reaction conditions and automated scale-up, and can even be integrated with artificial intelligence for self-planning synthesis. dp.tech

Rational Design of Novel Organozinc Reagents and Catalytic Systems for Specific Transformations

The rational design of new reagents and catalysts is crucial for expanding the scope and efficiency of chemical transformations. nih.govnih.gov In organozinc chemistry, this involves the development of new ligands for the metal catalysts used in cross-coupling reactions and the design of organozinc reagents with specific properties.

For example, the development of new biarylphosphine ligands has led to catalysts with unparalleled reactivity for Negishi cross-coupling reactions, enabling the efficient formation of sterically hindered biaryls with very low catalyst loadings. acs.org The design of these ligands is key to promoting the desired reductive elimination step over undesired side reactions like β-hydride elimination, which is particularly important when using secondary alkylzinc halides. nih.gov

Furthermore, the design of functionalized organozinc reagents allows for the introduction of specific functionalities into molecules. rushim.ru The ability to create polyfunctional organozinc reagents with high functional group tolerance has been a significant advancement in the field. acs.org This, combined with the development of more efficient and selective catalysts, continues to broaden the synthetic utility of organozinc compounds like chloro(3-methylphenyl)zinc. The rational design of stable and functional metal-organic frameworks (MOFs) based on zinc and other metals also represents a promising area for the development of new catalytic systems. osti.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Zinc, chloro(3-methylphenyl)-, and how can reaction kinetics be monitored?

- Methodological Answer : A common approach involves reacting 3-methylphenol derivatives with zinc chloride under controlled conditions. For example, kinetic studies of analogous chlorophenol-zinc systems (e.g., 4-chloro-3-methylphenol with POCl₃) utilize a 2:1 molar ratio and monitor reaction progress via NMR or HPLC to track intermediate formation . Adjusting solvent polarity (e.g., toluene vs. DMF) and temperature (60–100°C) can optimize yield and purity.

Q. What spectroscopic techniques are most effective for characterizing the coordination geometry of Zinc, chloro(3-methylphenyl)-?

- Methodological Answer : Extended X-ray Absorption Fine Structure (EXAFS) is critical for determining Zn-Cl and Zn-O bond distances in solution or solid states. For instance, Zn-Cl distances in tetrahedral zinc complexes range from 2.20–2.27 Å, as validated by EXAFS and crystallographic data . UV-Vis spectroscopy can complement this by identifying ligand-to-metal charge transfer bands, particularly in halogenated systems .

Q. What safety protocols are essential when handling Zinc, chloro(3-methylphenyl)- in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines for chlorinated compounds:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Contain spills with inert absorbents (e.g., diatomaceous earth) and dispose as hazardous waste.

- Monitor airborne concentrations below PAC-2 (23 mg/m³) using real-time gas sensors .

Advanced Research Questions

Q. How can contradictions in reported Zn-Cl bond distances across studies be resolved?

- Methodological Answer : Discrepancies arise from differences in solvent polarity and measurement techniques. For example, Zn-Cl distances in aqueous solutions (≈2.27 Å via EXAFS) differ from non-polar solvents (≈2.20 Å in chloroform) due to solvation effects . Cross-validate using DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model bond lengths under varying dielectric constants .

Q. What computational methods predict the electronic properties and reactivity of Zinc, chloro(3-methylphenyl)-?

- Methodological Answer : Time-Dependent Density Functional Theory (TDDFT) with hybrid functionals (e.g., CAM-B3LYP) accurately models UV-Vis spectra and frontier molecular orbitals. For halogenated zinc complexes, TDHF-INDO/S methods effectively correlate substituent effects (e.g., chloro vs. methyl groups) with spectral shifts .

Q. How does Zinc, chloro(3-methylphenyl)- interact with biological targets, and what assays validate its bioactivity?

- Methodological Answer : Use fluorescence polarization assays to measure binding affinity to zinc-dependent enzymes (e.g., carbonic anhydrase). Competitive inhibition studies with EDTA can confirm zinc chelation. For cytotoxicity, employ MTT assays on cell lines, comparing IC₅₀ values against control zinc complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.